6-(dimethylcarbamoyl)pyridine-2-carboxylic acid
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Overview
Description
6-(Dimethylcarbamoyl)pyridine-2-carboxylic acid is a heterocyclic compound belonging to the class of pyridine derivatives. This compound is characterized by the presence of a dimethylcarbamoyl group attached to the pyridine ring at the 6th position and a carboxylic acid group at the 2nd position. It has a molecular formula of C9H10N2O3 and a molecular weight of 194.19 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(dimethylcarbamoyl)pyridine-2-carboxylic acid typically involves the reaction of pyridine-2,6-dicarboxylic acid with dimethylamine under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the dimethylcarbamoyl group.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-(Dimethylcarbamoyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
6-(Dimethylcarbamoyl)pyridine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals and lanthanides.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It is used in the synthesis of advanced materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 6-(dimethylcarbamoyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The dimethylcarbamoyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The carboxylic acid group can participate in coordination with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Pyridine-2,6-dicarboxylic acid (Dipicolinic acid): Similar structure but lacks the dimethylcarbamoyl group.
Pyridine-2-carboxylic acid (Picolinic acid): Similar structure but lacks the dimethylcarbamoyl group and the second carboxylic acid group.
Nicotinic acid (3-pyridinecarboxylic acid): Similar structure but with the carboxylic acid group at the 3rd position.
Uniqueness: 6-(Dimethylcarbamoyl)pyridine-2-carboxylic acid is unique due to the presence of both the dimethylcarbamoyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications .
Properties
IUPAC Name |
6-(dimethylcarbamoyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-11(2)8(12)6-4-3-5-7(10-6)9(13)14/h3-5H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMRUUXIKYWBGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NC(=CC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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